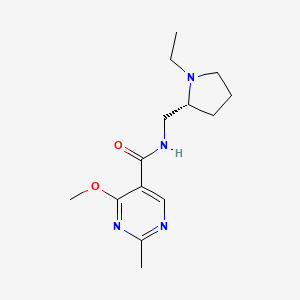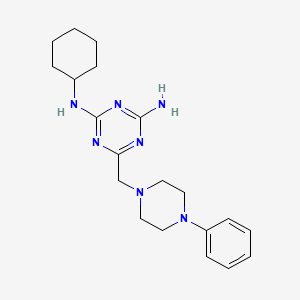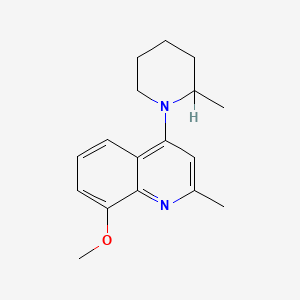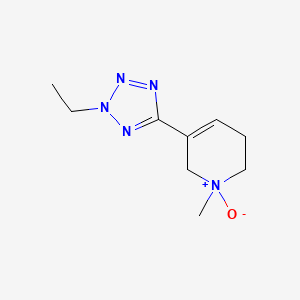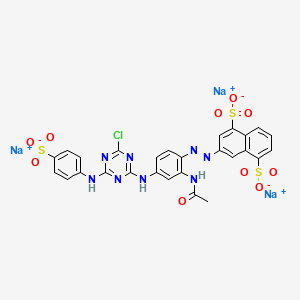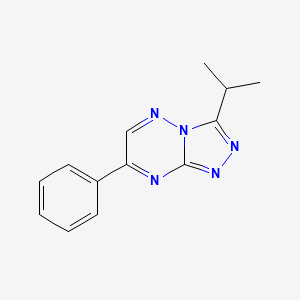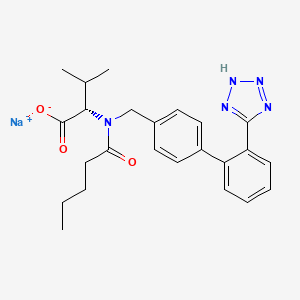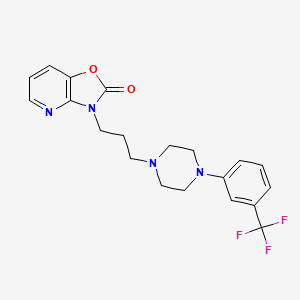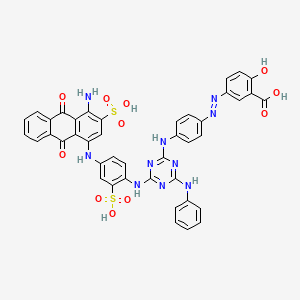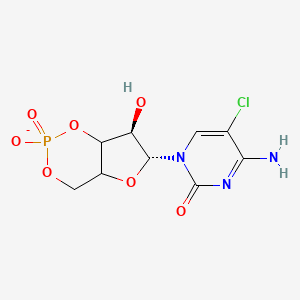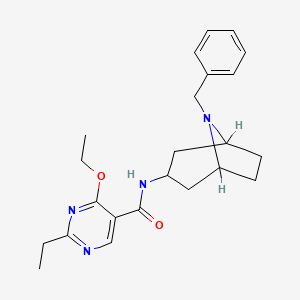
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: is a synthetic organic compound with the molecular formula C23H30N4O2 and a molecular weight of 394.51 g/mol This compound is known for its complex structure, which includes a pyrimidinecarboxamide core, an ethoxy group, and a benzyl-nortropanyl moiety
Preparation Methods
The synthesis of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide involves multiple steps, starting with the preparation of the pyrimidinecarboxamide core. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.
Attachment of the Benzyl-Nortropanyl Moiety: The benzyl-nortropanyl moiety is attached through a nucleophilic substitution reaction, where the benzyl group is introduced using benzyl chloride and the nortropanyl group is introduced using a suitable amine precursor.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression.
Comparison with Similar Compounds
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: can be compared with other similar compounds, such as :
2-Amino-N-(8-benzyl-3-beta-nortropanyl)-4-ethoxy-5-pyrimidinecarboxamide maleate: This compound has a similar structure but includes an amino group and a maleate salt, which may alter its chemical properties and biological activities.
N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide:
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
84923-07-9 |
|---|---|
Molecular Formula |
C23H30N4O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-ethoxy-2-ethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H30N4O2/c1-3-21-24-14-20(23(26-21)29-4-2)22(28)25-17-12-18-10-11-19(13-17)27(18)15-16-8-6-5-7-9-16/h5-9,14,17-19H,3-4,10-13,15H2,1-2H3,(H,25,28) |
InChI Key |
CWYYBVIKFMWYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)OCC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




